molecular formula C11H7F17O2 B1586760 1H,1H,2H,3H,3H-Perfluoroundecan-1,2-diol CAS No. 94159-84-9

1H,1H,2H,3H,3H-Perfluoroundecan-1,2-diol

Cat. No.: B1586760
CAS No.: 94159-84-9
M. Wt: 494.14 g/mol
InChI Key: CGRIOEGIXRPCJU-UHFFFAOYSA-N
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Description

1H,1H,2H,3H,3H-Perfluoroundecan-1,2-diol is a fluorinated diol compound characterized by the presence of multiple fluorine atoms. This compound is known for its unique chemical properties, including high thermal stability, hydrophobicity, and resistance to chemical degradation. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,1H,2H,3H,3H-Perfluoroundecan-1,2-diol typically involves the fluorination of undecane derivatives. One common method is the direct fluorination of undecane-1,2-diol using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H,1H,2H,3H,3H-Perfluoroundecan-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diol to its corresponding alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted fluorinated compounds with various functional groups.

Scientific Research Applications

1H,1H,2H,3H,3H-Perfluoroundecan-1,2-diol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of advanced fluorinated materials and polymers.

    Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.

    Medicine: Investigated for potential use in drug delivery systems due to its unique properties.

    Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 1H,1H,2H,3H,3H-Perfluoroundecan-1,2-diol involves its interaction with molecular targets through its fluorinated structure. The presence of multiple fluorine atoms enhances its hydrophobicity and stability, allowing it to interact with hydrophobic regions of molecules and surfaces. This interaction can lead to changes in the physical and chemical properties of the target molecules, influencing their behavior and function.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine: A fluorinated amine with similar fluorine content but different functional groups.

    4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid: A fluorinated carboxylic acid with similar properties but different reactivity.

    (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane: A fluorinated epoxide with distinct chemical behavior.

Uniqueness

1H,1H,2H,3H,3H-Perfluoroundecan-1,2-diol is unique due to its diol functional groups, which provide additional reactivity and versatility in chemical synthesis compared to other similar fluorinated compounds. Its high fluorine content also imparts exceptional thermal stability and resistance to chemical degradation, making it valuable in various applications.

Properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F17O2/c12-4(13,1-3(30)2-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h3,29-30H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRIOEGIXRPCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F17O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80881157
Record name 1-(Perfluorofluorooctyl)propane-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80881157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94159-84-9
Record name 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1,2-undecanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94159-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094159849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Perfluorofluorooctyl)propane-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80881157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.093.835
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was 1H,1H,2H,3H,3H-Perfluoroundecane-1,2-diol used as a chain extender in this research?

A1: The researchers aimed to incorporate various functional groups into the polymer backbone to modify the properties of the resulting materials. [] 1H,1H,2H,3H,3H-Perfluoroundecane-1,2-diol, with its two terminal hydroxyl groups, can react with isocyanate groups, effectively acting as a chain extender and introducing a fluorinated segment into the polymer backbone. This fluorinated segment can influence properties such as hydrophobicity, surface energy, and potentially biocompatibility.

Q2: How was the incorporation of 1H,1H,2H,3H,3H-Perfluoroundecane-1,2-diol into the polymers confirmed?

A2: The synthesized polymers were characterized using various techniques, including 1H-NMR and FT-IR spectroscopies. [] These techniques allowed the researchers to confirm the presence of the characteristic signals corresponding to the fluorinated segment originating from 1H,1H,2H,3H,3H-Perfluoroundecane-1,2-diol within the polymer structure.

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